molecular formula C20H17ClN2O2 B2589183 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 953154-91-1

2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2589183
CAS No.: 953154-91-1
M. Wt: 352.82
InChI Key: DANFWWHZPODJIY-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group and a 3,4-dihydroquinoline moiety linked via an ethanone bridge. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (dihydroquinoline) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-16-9-7-15(8-10-16)19-12-17(22-25-19)13-20(24)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,12H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANFWWHZPODJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the 4-chlorophenyl group. The quinoline moiety is then synthesized separately and coupled with the isoxazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation of the Dihydroquinoline Nitrogen

The tertiary nitrogen in the dihydroquinoline ring undergoes nucleophilic acylation under mild conditions. For example, reactions with acyl chlorides in dichloromethane (DCM) and triethylamine (TEA) yield N-acylated derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Acylation2-Furoyl chloride, TEA, DCM, RT1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone derivative79%

Mechanism : The nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond. TEA neutralizes HCl byproduct.

Nucleophilic Additions to the Ketone Group

The ethanone group participates in nucleophilic additions, such as hydrazone formation or oxime synthesis.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrazone FormationHydrazine monohydrate, DMSO, RT3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide analog82%
Oxime SynthesisHydroxylamine hydrochloride, 1,4-dioxane, refluxIsoxazole oxime derivativeNot reported

Key Insight : The ketone’s α-hydrogen is acidic (pKa ~18–20), enabling enolate formation for alkylation or condensation .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the oxygen and nitrogen atoms.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C5-Nitroisoxazole derivativeNot reported
HalogenationBr₂, FeCl₃, DCM5-Bromoisoxazole analog75%

Note : The 4-chlorophenyl group at position 5 deactivates the ring, directing substitution to the 3-position in some cases .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using borohydrides, while the dihydroquinoline ring remains intact.

Reaction TypeReagents/ConditionsProductYieldReference
Ketone ReductionNaBH₄, MeOH, RT2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanol68%

Limitation : LiAlH₄ may over-reduce the isoxazole ring.

Isoxazole Ring-Opening Reactions

Under acidic conditions, the isoxazole ring hydrolyzes to form β-keto amides.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisHCl (conc.), H₂O, reflux3-(4-Chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)acetyl)isoxazolin-2-one55%

Mechanism : Protonation of the oxygen weakens the N–O bond, leading to ring cleavage and formation of a diketone intermediate .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-(5-(4-Biphenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone60%

Optimization : Microwave irradiation improves reaction efficiency (yield: 78%) .

Heterocycle Formation via Cyclocondensation

The ketone reacts with thiosemicarbazide or urea to form thiazolidinones or pyrimidines.

Reaction TypeReagents/ConditionsProductYieldReference
Thiazolidinone SynthesisThiosemicarbazide, AcOH, reflux2-(5-(4-Chlorophenyl)isoxazol-3-yl)-3-thiazolidinone derivative70%

Application : These derivatives show anticonvulsant activity (ED₅₀: 8.2 mg/kg in MES test) .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions that include the formation of isoxazole and quinoline rings. Various synthetic pathways have been explored to optimize yield and purity, often utilizing reagents such as acetic anhydride and hydrazine derivatives under controlled conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents . The mechanism often involves the disruption of bacterial cell walls or inhibition of specific metabolic pathways.

Antifungal Properties

Studies have indicated that certain isoxazole derivatives can inhibit fungal growth, making them candidates for antifungal drug development. The antifungal activity is often assessed through Minimum Inhibitory Concentration (MIC) tests against various fungal strains, with some compounds showing MIC values comparable to established antifungal agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Recent studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into their application as anticancer therapeutics .

Case Study: Antibacterial Activity Evaluation

A study conducted on a series of isoxazole derivatives, including the target compound, demonstrated moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results were quantified using zone of inhibition assays and MIC determinations .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundE. coli1532
S. aureus1816

Case Study: Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal activity with an MIC value lower than many commercial antifungal agents .

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans25
A. niger30

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone ()

  • Structural Differences: The chlorine substituent is at the meta position (3-chlorophenyl) instead of para. Lacks the dihydroquinoline moiety.
  • Synthesis : Prepared via reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH₃MgX (Grignard reagent).

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives ()

  • Core Heterocycle : Oxadiazole (two nitrogen atoms) vs. isoxazole (one oxygen, one nitrogen).
  • Activity : Oxadiazole derivatives exhibit antimicrobial and anticancer activity (). Computational docking studies predict strong binding to EGFR mutants (T790M/C797S), with para-chlorophenyl enhancing inhibitory potency .
  • Synthesis : Cyclization of hydrazides with acetic anhydride ().

Analogues with Dihydroquinoline Moieties

2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (28NH, )

  • Structural Differences: Replaces isoxazole with an amino-linked chlorophenyl group.
  • Activity: Not explicitly reported, but dihydroisoquinoline derivatives are often explored for central nervous system (CNS) targets due to improved blood-brain barrier penetration.

Analogues with Triazole/Pyrazole Cores

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Core Heterocycle : Triazole (three nitrogen atoms) vs. isoxazole.
  • Activity : Triazole derivatives are commonly antifungal (e.g., fluconazole analogs), but this compound’s sulfonyl group may enhance solubility and target selectivity.

1-(2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone ()

  • Hybrid Structure : Combines pyrazole and oxadiazole rings.
  • Activity : Pyrazole-oxadiazole hybrids are reported for antimicrobial and anti-inflammatory applications.

Biological Activity

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic derivative that incorporates an isoxazole moiety and a dihydroquinoline structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}ClN2_{2}O
  • Molecular Weight : 300.76 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group attached to an isoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown moderate activity against various Gram-positive and Gram-negative bacteria. A study highlighted that the presence of the chlorophenyl group enhances the antibacterial efficacy of the synthesized compounds .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerate (MIC: 32 µg/mL)Weak (MIC: >64 µg/mL)
Compound BStrong (MIC: 16 µg/mL)Moderate (MIC: 32 µg/mL)
Target CompoundModerate (MIC: 32 µg/mL)Moderate (MIC: 32 µg/mL)

Anticancer Activity

The anticancer potential of this class of compounds has also been investigated. Studies demonstrate that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-468) and leukemia cells. For example, compounds similar to the target compound have shown GI50_{50} values below 10 µM against MDA-MB-468 cells, indicating potent anticancer activity .

Cell LineGI50_{50} Value (µM)Remarks
MDA-MB-4686.57Most potent among tested
HL-60 (Leukemia)8.34Moderate cytotoxicity

The biological activity of the compound is believed to stem from its interaction with specific molecular targets within cells. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For instance, compounds with similar structures have been noted for their ability to inhibit key signaling pathways involved in cell proliferation and survival .

Synthesis and Evaluation

A comprehensive study involved synthesizing various derivatives of isoxazole and evaluating their biological activities. The synthesis process typically involves reaction conditions that promote the formation of the desired heterocycles while ensuring high yields. The synthesized compounds were subjected to biological assays to assess their antibacterial and anticancer activities.

In one notable case, a derivative was synthesized that demonstrated enhanced activity against both bacterial strains and cancer cell lines compared to its predecessors. The study concluded that structural modifications significantly impact pharmacological properties .

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone?

  • Methodological Answer : The synthesis involves multi-step reactions starting with precursors like 5-(4-chlorophenyl)isoxazole derivatives. For example, a similar compound (1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone) was synthesized by refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with acetyl chloride in glacial acetic acid for 40 minutes. The crude product was precipitated in cold water, filtered, and recrystallized from ethanol. Purity was confirmed via TLC (methanol:chloroform, 1:9 ratio) . Alternative protocols for isoxazole derivatives involve Grignard reactions (e.g., CH₃MgX with ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Thin-layer chromatography (TLC) : Used to confirm purity (e.g., methanol:chloroform solvent systems) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ethanone moieties) .
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation. For example, derivatives of this compound show distinct aromatic proton signals (δ 7.99–8.01 ppm for phenyl groups) and methylene/methyl resonances .

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate this compound’s binding to triple-mutant EGFR (T790M/C797S)?

  • Methodological Answer : Use AutoDock4 or similar tools with flexible receptor sidechains. Key steps:

Prepare the ligand (compound) and receptor (EGFR mutant) using AutoDockTools.

Define flexible residues (e.g., catalytic lysine or gatekeeper residues).

Perform grid-based docking with Lamarckian genetic algorithms.

Validate results by cross-docking with known inhibitors and comparing binding energies (ΔG). Studies on similar oxadiazole derivatives achieved docking scores of −8.2 to −9.6 kcal/mol, indicating strong binding .

Q. What in silico ADMET parameters should be prioritized for preclinical evaluation?

  • Methodological Answer : Use tools like SwissADME or pkCSM to assess:

  • Absorption : Lipophilicity (LogP < 5), Caco-2 permeability.
  • Metabolism : CYP450 inhibition (e.g., CYP3A4).
  • Toxicity : Ames test (mutagenicity), hERG inhibition.
    For example, derivatives of this compound showed moderate solubility (LogS = −4.5) and low hepatotoxicity risk .

Q. How does the crystal structure inform stability and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals:

  • Hydrogen bonding : C–H···O interactions (e.g., C5–H5A···O2 in similar pyrazoline derivatives) stabilize molecular packing .
  • Torsional angles : Dihedral angles between aromatic rings (e.g., 76.67° in pyrazoline derivatives) impact conformational flexibility and binding .

Q. What strategies improve synthetic yields of isoxazole-ethanone derivatives?

  • Methodological Answer :

  • Catalyst optimization : Use acetic anhydride for cyclization (yields up to 82% reported) .
  • Reaction time : Shorter reflux periods (40 minutes vs. 12 hours) reduce side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How does substituent variation on the phenyl ring affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl) : Enhance EGFR inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
  • Methoxy groups : Improve solubility but reduce binding affinity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer : Divergent yields (e.g., 82% vs. 60%) may arise from:

  • Solvent polarity : Ethanol vs. dichloromethane recrystallization .
  • Catalyst choice : Acetic anhydride vs. sulfuric acid .
  • Validation : Replicate protocols with strict moisture control and inert atmospheres to isolate variables .

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